2-Methylstilbene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

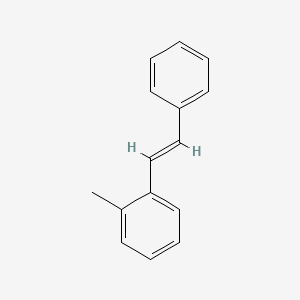

1-methyl-2-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBXLTUWFWEWGV-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Photochemical Isomerization and Quantum Yield Determination of 2-Methylstilbene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the photochemical isomerization of 2-methylstilbene, with a core focus on the principles and methodologies for determining its quantum yield. As a substituted stilbene, this compound serves as an interesting model for understanding the steric and electronic influences on photoinduced molecular transformations, a critical aspect in the development of photoswitchable therapeutics, molecular machines, and advanced materials.

Introduction: The Significance of this compound Photoisomerization

Stilbene and its derivatives are archetypal photochromic molecules, capable of reversible isomerization between their trans (E) and cis (Z) forms upon irradiation with light.[1][2] This light-induced switching behavior is at the heart of numerous applications in photopharmacology, enabling spatiotemporal control of drug activity. The quantum yield (Φ) of photoisomerization is a critical parameter, quantifying the efficiency of this process. It is defined as the number of molecules undergoing isomerization divided by the number of photons absorbed.[3]

The introduction of a methyl group at the 2-position of the phenyl ring in stilbene introduces steric hindrance that can significantly alter the molecule's photophysical and photochemical properties compared to the parent stilbene molecule. Understanding these effects is crucial for the rational design of stilbene-based photoswitches with tailored properties. While extensive research exists for stilbene itself, this guide will focus on the specific case of this compound, providing both the theoretical framework and practical experimental protocols for the determination of its photoisomerization quantum yield.

Mechanistic Pathways of this compound Photoisomerization

The photoisomerization of this compound, like other stilbenes, proceeds through the excited singlet and/or triplet states. The overall mechanism is a complex interplay of light absorption, excited-state dynamics, and relaxation back to the ground state.

Upon absorption of a photon, the trans- or cis-2-methylstilbene molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, several decay pathways are possible:

-

Fluorescence: Radiative decay back to the S₀ state, accompanied by the emission of a photon. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process.

-

Internal Conversion: Non-radiative decay to the S₀ state, releasing energy as heat.

-

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁).

-

Isomerization: Twisting around the central ethylenic double bond in the excited state to form a perpendicular intermediate, which can then decay to either the cis or trans ground state.

The presence of the methyl group at the ortho position is expected to introduce significant steric strain, particularly in the planar conformation of the excited state. This can influence the potential energy surfaces of the excited states and affect the rates of the different decay processes. For instance, studies on α-methylstilbene have shown that methyl substitution leads to deviations from planarity and shorter excited-state lifetimes.[4]

The isomerization can occur via two main pathways:

a) Singlet State Mechanism: Direct photoexcitation populates the S₁ state, from which the molecule twists to a perpendicular singlet intermediate (¹p*) before decaying to the cis or trans ground state.

b) Triplet State Mechanism: Following intersystem crossing from the S₁ to the T₁ state, the molecule can isomerize through a triplet perpendicular intermediate (³p*). The triplet pathway can also be initiated by using a triplet sensitizer.[5]

The overall quantum yield of isomerization is the sum of the contributions from both the singlet and triplet pathways.

Synthesis of this compound

A common and reliable method for the synthesis of trans-2-methylstilbene is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde.[2]

Protocol for Wittig Synthesis of (E)-2-methylstilbene:

-

Preparation of the Phosphonium Salt: (2-Methylbenzyl)triphenylphosphonium bromide is prepared by reacting 2-methylbenzyl bromide with triphenylphosphine in a suitable solvent like toluene.

-

Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like THF to generate the corresponding ylide.

-

Wittig Reaction: Benzaldehyde is added to the ylide solution, and the reaction mixture is stirred, typically at room temperature, to allow for the formation of this compound.

-

Workup and Purification: The reaction is quenched, and the product is extracted. Purification by column chromatography on silica gel yields the desired (E)-2-methylstilbene.

Alternatively, a Heck reaction between styrene and 2-toluoyl chloride can also be employed for the synthesis of this compound.[6]

Experimental Determination of the Photoisomerization Quantum Yield

The determination of the photoisomerization quantum yield requires two primary measurements: the rate of photoisomerization and the photon flux of the light source.[3]

Essential Equipment and Reagents

-

Photochemical Reactor: A setup with a light source (e.g., mercury lamp with filters or a specific wavelength LED), a cuvette holder, and a magnetic stirrer.

-

UV-Vis Spectrophotometer: To monitor the changes in the absorption spectrum of the sample during irradiation.

-

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the trans and cis isomers.[1]

-

Quartz Cuvettes: For irradiation and spectroscopic measurements.

-

Chemical Actinometer: A chemical system with a known quantum yield, such as potassium ferrioxalate, to determine the photon flux.[3]

-

Solvents: Spectroscopic grade solvents (e.g., hexane, acetonitrile) are required.

-

This compound: Synthesized and purified as described above.

Step-by-Step Experimental Protocol

Part A: Determination of Photon Flux using Potassium Ferrioxalate Actinometry

-

Prepare the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄. This solution is light-sensitive and should be handled in the dark.

-

Irradiation: Pipette a known volume of the actinometer solution into a quartz cuvette and place it in the photochemical reactor. Irradiate the solution for a specific time, ensuring that the conversion is kept below 20%.

-

Development: After irradiation, take an aliquot of the solution and add a solution of 1,10-phenanthroline and a buffer solution (e.g., sodium acetate) to complex the Fe²⁺ ions formed.

-

Measurement: Measure the absorbance of the colored complex at 510 nm using a UV-Vis spectrophotometer.

-

Calculation: The number of Fe²⁺ ions formed is determined from a calibration curve. The photon flux (I₀) in Einstein s⁻¹ cm⁻² can then be calculated using the known quantum yield of the actinometer at the irradiation wavelength.

Part B: Photoisomerization of this compound

-

Sample Preparation: Prepare a dilute solution of trans-2-methylstilbene in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of ~0.1-0.2 at the irradiation wavelength to ensure homogeneous light absorption.

-

Deoxygenation: Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for 15-20 minutes. Oxygen can quench the excited states and interfere with the measurement.

-

Irradiation: Place the cuvette in the photochemical reactor and irradiate the solution. At regular time intervals, take aliquots for analysis.

-

Monitoring the Reaction:

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the solution at each time point. The isomerization will lead to changes in the spectrum, with the appearance of isosbestic points if only two species are present.

-

HPLC Analysis: Inject the aliquots into an HPLC system to separate and quantify the trans and cis isomers. The peak areas can be used to determine the concentration of each isomer at each time point.

-

Part C: Calculation of the Quantum Yield

The quantum yield of trans → cis isomerization (Φt→c) can be calculated using the following equation:

Φt→c = (Number of molecules of cis-isomer formed) / (Number of photons absorbed by the trans-isomer)

The rate of formation of the cis-isomer is determined from the initial slope of the concentration versus time plot from the HPLC data. The number of photons absorbed by the trans-isomer is calculated from the photon flux (determined from actinometry) and the absorbance of the trans-isomer at the irradiation wavelength.

Expected Photophysical Properties and Quantum Yield of this compound

| Property | Expected Value/Trend for this compound | Comparison with trans-Stilbene |

| λmax (absorption) | Likely similar to or slightly blue-shifted | trans-stilbene in hexane: ~295 nm |

| λmax (fluorescence) | Expected to be in the UV-A region | trans-stilbene in hexane: ~350 nm |

| Fluorescence Quantum Yield (Φf) | Expected to be low | trans-stilbene in hexane: ~0.04[7] |

| Isomerization Quantum Yield (Φt→c) | Expected to be significant, potentially lower than stilbene due to steric hindrance affecting the excited state lifetime. | trans-stilbene in hexane: ~0.5 |

The 2-methyl group is expected to introduce steric hindrance that slightly disrupts the planarity of the molecule, even in the trans isomer. This can lead to a faster non-radiative decay from the excited singlet state, potentially lowering the fluorescence quantum yield and influencing the isomerization quantum yield. Studies on α-methylstilbene have shown that the methyl group significantly decreases the fluorescence quantum yield due to rapid torsional relaxation.[4]

Conclusion and Future Directions

This guide has outlined the fundamental principles and a robust experimental framework for the investigation of the photochemical isomerization of this compound and the determination of its quantum yield. The presence of the methyl group at the 2-position presents an intriguing case for studying the interplay of steric and electronic effects on photoisomerization dynamics.

Future research should focus on the precise experimental determination of the photoisomerization quantum yields of this compound in various solvents to elucidate the role of the solvent environment. Furthermore, transient absorption spectroscopy studies would provide valuable insights into the dynamics of the excited states and the mechanism of isomerization on ultrafast timescales. A thorough understanding of the photochemistry of this compound will contribute to the broader knowledge base of stilbene-based photoswitches and aid in the design of novel photoresponsive molecules for a range of applications in science and medicine.

References

- Insights into the Effect of Trans-to-Cis Photoisomerization of a Co-coordinated Stilbene Derivative on the Luminescence of Di-β-diketonate Lanthanide Complexes. PubMed Central.

- Lasing of trans-stilbene and its methyl deriv

- Cis‐Trans Photoisomerization of Stilbenes and Stilbene‐Like Molecules. Request PDF.

- Stilbene (31) undergoes trans 2 cis isomerization exclusively by...

- Application Notes and Protocols for Measuring the Quantum Yield of trans-Stilbene-d2 Photoisomeriz

- Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. PubMed Central.

- Synthesis of this compound. PrepChem.com.

- α-Methylstilbene Isomers: Relationship of Structure to Photophysics and Photochemistry.

- Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. MDPI.

- Perdeuteriostilbene. The triplet and singlet paths for stilbene photoisomerization.

- Stilbene-Based Two-Photon Thermo- Solvatochromic Fluorescence Probes with Large Two-Photon Absorption Cross Sections and Two. ChemRxiv.

- Photostationary state – Knowledge and References. Taylor & Francis Online.

- trans-Stilbene. OMLC.

- The triplet state in stilbene cis-trans photoisomerization.

- Application Notes & Protocols: Studying the Photoisomerization of (E)-3-methylstilbene. Benchchem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. α-Methylstilbene Isomers: Relationship of Structure to Photophysics and Photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Reversible trans-to-cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketonate lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Introduction: Situating 2-Methylstilbene within the Stilbenoid Framework

An In-depth Technical Guide to 2-Methylstilbene for Scientific Professionals

Prepared by: Gemini, Senior Application Scientist

Stilbenes, a class of organic compounds defined by a 1,2-diphenylethylene core, represent a cornerstone of research in medicinal chemistry, materials science, and biology. The name itself, derived from the Greek stilbos ("shining"), alludes to their often fluorescent properties.[1] In nature, hydroxylated stilbene derivatives (stilbenoids) function as phytoalexins—defensive compounds produced by plants in response to environmental stressors like pathogens or UV radiation.[2] The most renowned member of this family, resveratrol, has been extensively studied for its antioxidant and anti-inflammatory activities.[3]

The stilbene scaffold is remarkably versatile, allowing for chemical modifications that can profoundly alter its biological and physical properties.[4] The introduction of substituents, such as a methyl group, can influence stereochemistry, lipophilicity, and metabolic stability, thereby creating new avenues for research and application. This guide focuses specifically on This compound , a methylated derivative where a methyl group is substituted at the ortho position of one of the phenyl rings. We will provide an in-depth examination of its chemical identity, physical properties, synthesis, and safety protocols, contextualized within the broader potential of the stilbene chemical class for researchers in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

This compound, like its parent compound, can exist as two geometric isomers: (E) (trans) and (Z) (cis). The (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the aromatic rings, making it the more commonly synthesized and studied form.[5][6] The physical properties of the (E)-isomer are summarized below.

| Property | Value | Source(s) |

| CAS Number | 74685-42-0 | [7][8] |

| IUPAC Name | 1-methyl-2-[(E)-2-phenylethenyl]benzene | [7][8] |

| Synonyms | (E)-2-Methylstilbene, 1-Methyl-2-styrylbenzene | [7][8] |

| Molecular Formula | C₁₅H₁₄ | [7] |

| Molecular Weight | 194.27 g/mol | [7] |

| Melting Point | 33 °C | [9] |

| Boiling Point | Data not readily available | [10] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethers, benzene). | [11][12] |

| Appearance | White to cream crystalline solid (inferred from related compounds). | [13] |

Note: The boiling point for the isomeric α-Methylstilbene has been reported as 285 °C at 756 Torr.[14] However, this value should not be used for this compound as substitution patterns significantly alter physical properties.

Synthesis Methodologies: A Scientist's Perspective

The synthesis of stilbene derivatives is a well-established field, with several robust methods available to the modern chemist. The choice of method is often dictated by the desired stereoselectivity (preference for the E or Z isomer), the availability of starting materials, and tolerance for various functional groups.

The Heck Reaction

The Palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation. For this compound, this typically involves the coupling of an aryl halide (e.g., 2-methyliodobenzene) with styrene in the presence of a palladium catalyst and a base. This method generally favors the formation of the more stable (E)-isomer.

Causality in Protocol Design:

-

Catalyst: Palladium acetate is a common choice due to its reliability and commercial availability. The catalyst is the engine of the reaction, enabling the oxidative addition and reductive elimination steps that form the new C-C bond.

-

Ligand: A phosphine ligand (e.g., triphenylphosphine) is often added to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.

-

Base: A base, such as triethylamine, is crucial to neutralize the hydrogen halide (e.g., H-I) produced during the reaction cycle, thereby regenerating the active catalyst.

-

Solvent: A high-boiling polar aprotic solvent like DMF or acetonitrile is used to ensure all reactants remain in solution at the elevated temperatures required for the reaction to proceed efficiently.

Experimental Protocol: Heck Reaction

-

To a dry, inert-atmosphere flask, add 2-iodotoluene (1.0 eq), styrene (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add anhydrous acetonitrile as the solvent.

-

Add triethylamine (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove palladium salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude residue via column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) to yield (E)-2-Methylstilbene.

The Wittig Reaction

The Wittig reaction is another classic and highly versatile method for alkene synthesis.[15] It involves the reaction of a phosphonium ylide with an aldehyde or ketone. To synthesize this compound, one could react benzyltriphenylphosphonium bromide with 2-methylbenzaldehyde, or 2-methylbenzyltriphenylphosphonium bromide with benzaldehyde. The choice of reactants can influence the stereochemical outcome, although Wittig reactions with non-stabilized ylides often yield a mixture of isomers, with the (Z)-isomer frequently predominating.

Predicted Spectroscopic Profile

¹H NMR (Proton NMR):

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.3-2.4 ppm.

-

Vinylic Protons (-CH=CH-): Two doublets are expected in the δ 6.8-7.5 ppm region. For the (E)-isomer, the coupling constant (J-value) between these protons would be large, typically 15-18 Hz, which is characteristic of a trans-alkene.

-

Aromatic Protons (Ar-H): A complex multiplet pattern is expected between δ 7.1-7.6 ppm, integrating to 9 protons. The protons on the unsubstituted phenyl ring and the substituted tolyl ring will have distinct chemical shifts and coupling patterns.

¹³C NMR (Carbon NMR):

-

The molecule is asymmetric, so 15 distinct carbon signals are expected.

-

Methyl Carbon (-CH₃): One signal in the aliphatic region, around δ 20-25 ppm.

-

Vinylic Carbons (-C=C-): Two signals in the alkene region, typically δ 125-135 ppm.

-

Aromatic Carbons (Ar-C): Twelve signals in the aromatic region (δ 120-140 ppm). This includes four quaternary carbons (two C-C=, one C-CH₃, and one C-H on the substituted ring, plus two C-H on the unsubstituted ring).

IR (Infrared) Spectroscopy:

-

~3050-3020 cm⁻¹: Aromatic and vinylic C-H stretching.[16]

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.[16]

-

~1600 cm⁻¹ & ~1490 cm⁻¹: Aromatic C=C stretching.

-

~1650 cm⁻¹: Alkene C=C stretching (can be weak).

-

~965 cm⁻¹: A strong C-H out-of-plane bending band, characteristic of a trans-disubstituted alkene, is a key diagnostic peak for the (E)-isomer.[16]

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a strong molecular ion peak (M⁺) at m/z = 194, corresponding to the molecular weight of C₁₅H₁₄.

Potential Applications and Research Context

While specific applications for this compound are not widely documented, its structural class is of significant interest in several research fields. Stilbene derivatives are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][17][18]

-

Scaffold for Drug Discovery: The stilbene backbone is considered a "privileged structure" in medicinal chemistry. The introduction of the methyl group in this compound alters its steric and electronic profile compared to resveratrol or unsubstituted stilbene. This makes it a valuable candidate for synthesis and screening in drug development programs, particularly in oncology and inflammation research where stilbenoids have shown promise.[2][3]

-

Materials Science: The conjugated π-system of stilbenes gives rise to their characteristic fluorescence.[1] These photophysical properties are exploited in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and molecular switches.[19] The methylation pattern can be used to fine-tune these optical properties, suggesting a potential role for this compound in materials science research.

Safety and Handling

As a member of the stilbene family, this compound should be handled with standard laboratory precautions for chemical solids. While a specific toxicity profile is not established, the following guidelines are based on data for related aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

LabSolutions. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606655, this compound. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). (E)-Stilbene. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Stilbene, α-methyl-, (E)-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Kluska, M., Jablonska, J., & Prukala, W. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules, 28(11), 4482. [Link]

-

Salehi, B., et al. (2021). Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview. International Journal of Molecular Sciences, 22(16), 8753. [Link]

-

Wikipedia. (n.d.). (Z)-Stilbene. Retrieved January 21, 2026, from [Link]

-

Rauf, A., et al. (2021). More Than Resveratrol: New Insights into Stilbene-Based Compounds. Biomolecules, 11(1), 83. [Link]

-

National Institute of Standards and Technology. (n.d.). α-Methylstilbene. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Stilbene, α-methyl-, (E)-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5314921, 4-Methylstilbene. Retrieved January 21, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). α-Methylstilbene. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Stilbene, α-methyl-, (E)-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 74685-42-0). Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638088, trans-Stilbene. Retrieved January 21, 2026, from [Link]

-

Al-Hussain, S. A., & Afzal, O. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry. [Link]

-

Papamicaise, C., et al. (2022). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society, 144(35), 16036-16047. [Link]

-

National Institute of Standards and Technology. (n.d.). (E)-Stilbene. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

ChemBK. (n.d.). trans-Stilbene. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5356785, cis-Stilbene. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Stilbene, α-methyl-, (E)-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Stilbene, α-methyl-, (E)-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

Sources

- 1. Iminostilbene(256-96-2) 1H NMR spectrum [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview | MDPI [mdpi.com]

- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 6. (Z)-Stilbene - Wikipedia [en.wikipedia.org]

- 7. This compound | C15H14 | CID 606655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenesci.com [angenesci.com]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound CAS#: 74685-42-0 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. cis-Stilbene | C14H12 | CID 5356785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (E)-alpha-Methylstilbene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TRANS-STILBENE(103-30-0) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of cis- and trans-2-Methylstilbene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of the geometric isomers of 2-Methylstilbene. As a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental considerations to offer a robust resource for those working with stilbene derivatives in fields ranging from materials science to medicinal chemistry.

Theoretical Framework: Electronic Transitions and Stereoisomerism

The UV-Vis absorption spectra of stilbene and its derivatives are governed by π → π* electronic transitions within the conjugated system of the two aromatic rings and the central ethylenic bridge. The planarity of this system is paramount in determining the efficiency of this conjugation and, consequently, the characteristics of the absorption spectrum.

-

trans-2-Methylstilbene : In the trans isomer, the two phenyl rings are positioned on opposite sides of the C=C double bond. This arrangement allows for a nearly planar conformation, leading to extensive π-electron delocalization across the molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, trans-stilbenes typically exhibit a strong absorption band (high molar absorptivity, ε) at a longer wavelength (λmax).[1]

-

cis-2-Methylstilbene : The cis isomer has both phenyl rings on the same side of the double bond, resulting in significant steric hindrance. To alleviate this strain, the phenyl rings are forced to twist out of the plane of the C=C bond. This deviation from planarity disrupts the π-conjugation, raising the HOMO-LUMO energy gap. As a result, the UV-Vis spectrum of the cis isomer is characterized by a weaker absorption band (lower ε) at a shorter wavelength (λmax) compared to its trans counterpart. This phenomenon is known as a hypsochromic (blue) shift and a hypochromic effect.

The introduction of a methyl group at the ortho (2) position in one of the phenyl rings introduces additional steric interactions, further influencing the planarity and electronic properties of both isomers.

Spectral Characteristics of this compound Isomers

| Compound | Isomer | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| Stilbene | trans | ~294 | ~34,010 | Hexane |

| Stilbene | cis | ~276 | ~10,200 | Hexane |

| This compound | trans | Expected to be similar to or slightly red-shifted from trans-stilbene | Expected to be high, but potentially lower than trans-stilbene due to some steric hindrance | - |

| This compound | cis | Expected to be at a shorter wavelength than trans-2-Methylstilbene | Expected to be significantly lower than trans-2-Methylstilbene | - |

Rationale for Expected Spectral Shifts in this compound:

-

trans-2-Methylstilbene : The ortho-methyl group will likely cause some steric strain, forcing the substituted phenyl ring slightly out of planarity with the ethylenic bridge. This would slightly disrupt conjugation compared to the perfectly planar trans-stilbene, potentially leading to a slight hypsochromic shift and a decrease in molar absorptivity. However, the overall extended conjugation of the trans configuration will still result in a strong absorption at a relatively long wavelength.

-

cis-2-Methylstilbene : The steric hindrance in the cis isomer is already significant. The addition of an ortho-methyl group will exacerbate this effect, leading to a greater deviation from planarity. This increased twisting will further decrease the extent of π-conjugation, resulting in a more pronounced hypsochromic shift and a lower molar absorptivity compared to both trans-2-Methylstilbene and cis-stilbene.

Experimental Protocol for UV-Vis Spectral Analysis

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectra of cis- and trans-2-Methylstilbene. Given the photosensitive nature of stilbenes, which can undergo cis-trans isomerization upon exposure to UV light, specific precautions are necessary to ensure data integrity.

Materials and Instrumentation

-

Samples : cis- and trans-2-Methylstilbene (high purity)

-

Solvent : Spectroscopic grade hexane or ethanol. The solvent must be transparent in the wavelength range of interest (typically 200-400 nm).

-

Spectrophotometer : A dual-beam UV-Vis spectrophotometer capable of scanning the desired wavelength range.

-

Cuvettes : Matched quartz cuvettes with a 1 cm path length.

Sample Preparation

-

Stock Solutions : Prepare stock solutions of each isomer in the chosen solvent. A typical concentration would be around 1 mg/mL. All sample handling should be performed in a dark room or under red light to prevent photoisomerization.

-

Working Solutions : From the stock solutions, prepare a series of dilutions to determine a concentration that gives a maximum absorbance within the linear range of the spectrophotometer (typically between 0.2 and 0.8 absorbance units).

Spectral Acquisition

-

Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Blanking : Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement : Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder.

-

Data Collection : Scan the spectrum over the desired wavelength range (e.g., 220-380 nm). The scan speed should be set to a medium rate to ensure good resolution without unnecessarily long exposure to the instrument's UV beam.

-

Data Analysis : Identify the wavelength of maximum absorption (λmax) and record the absorbance value. Use the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration) to calculate the molar absorptivity.

Workflow for Spectral Analysis

Caption: Experimental workflow for obtaining and analyzing UV-Vis spectra of this compound isomers.

Photoisomerization and its Spectroscopic Signature

A key characteristic of stilbenes is their ability to undergo reversible cis-trans photoisomerization upon irradiation with UV light. This process can be readily monitored using UV-Vis spectroscopy.

-

Monitoring Isomerization : By irradiating a solution of one isomer with a specific wavelength of UV light, its conversion to the other isomer can be observed as a change in the absorption spectrum over time. For example, irradiating a solution of trans-2-Methylstilbene will lead to a decrease in its characteristic long-wavelength absorption band and the concurrent growth of the shorter-wavelength band of the cis isomer.

-

Photostationary State : After a certain period of irradiation, a photostationary state (PSS) will be reached, where the rates of the forward and reverse photoisomerization reactions are equal, and the composition of the mixture remains constant. The spectral changes will cease at this point.

The relationship between the molecular structure and the resulting UV-Vis spectrum is a fundamental principle in chemical analysis.

Caption: Relationship between the molecular geometry of this compound isomers and their UV-Vis spectral properties.

Conclusion

The UV-Vis absorption spectra of cis- and trans-2-Methylstilbene are distinct and directly reflect the stereochemical differences between the two isomers. The more planar trans isomer exhibits a strong absorption at a longer wavelength due to its extended π-conjugated system. In contrast, the sterically hindered and non-planar cis isomer shows a weaker absorption at a shorter wavelength. The presence of the ortho-methyl group further influences the degree of planarity in both isomers, leading to predictable shifts in their respective spectra. A thorough understanding of these spectral properties is essential for researchers utilizing this compound in various applications, from photochemical studies to the development of novel materials and therapeutic agents.

References

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

Oregon Medical Laser Center. (1997). trans-Stilbene. Retrieved from [Link]

-

Oregon Medical Laser Center. (2004). cis-Stilbene. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

- Jeandet, P., Breuil, A. C., Adrian, M., & Bessis, R. (1997). HPLC Analysis of Grapevine Phytoalexins Coupling Photodiode Array Detection and Fluorometry. Journal of Agricultural and Food Chemistry, 45(12), 4647-4651.

- Wiley-VCH. (2014). Stilbenes: Preparation and Analysis.

Sources

mechanism of 2-Methylstilbene photocyclization to phenanthrene

An In-depth Technical Guide: The Photocyclization of 2-Methylstilbene to Phenanthrene: A Mechanistic and Methodological Exploration

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The photochemical transformation of stilbene derivatives into phenanthrenes, commonly known as the Mallory reaction, represents a cornerstone of synthetic photochemistry for constructing polycyclic aromatic hydrocarbons (PAHs). This guide provides an in-depth examination of the mechanism and experimental execution of the photocyclization of this compound. We will dissect the reaction pathway from initial photoexcitation and isomerization through the critical 6π-electrocyclization step to the final oxidative aromatization. This document is designed for researchers and drug development professionals, offering not only a robust theoretical framework but also field-proven experimental protocols, causality-driven explanations for methodological choices, and guidance on product characterization.

Introduction: The Photochemical Landscape of Stilbenes

Stilbenes are a class of diarylethenes renowned for their rich and complex photochemistry. Upon absorption of ultraviolet (UV) light, an excited-state stilbene molecule can proceed down several competing pathways, primarily E/Z (trans/cis) photoisomerization, fluorescence, and, under specific conditions, photocyclization. The oxidative photocyclization of stilbenes was first identified as a viable synthetic tool by Mallory and has since become a preferred method for synthesizing a wide array of phenanthrenes and related helical structures known as helicenes. This reaction's utility lies in its ability to form a central aromatic ring through a photochemically driven carbon-carbon bond formation. Understanding the nuances of this mechanism is paramount to controlling reaction outcomes and optimizing yields.

The Core Reaction Mechanism

The conversion of this compound to its corresponding phenanthrene is not a single event but a sequential cascade of photochemical and thermal reactions. The entire process hinges on the initial formation of the cis-isomer, which possesses the requisite geometry for cyclization.

Step 1: Photoexcitation and E/Z Isomerization

The reaction can begin with either the trans (E) or cis (Z) isomer of this compound. However, only the cis-isomer can undergo the subsequent electrocyclic ring closure. Upon irradiation with UV light, both isomers are promoted to an excited singlet state (S₁). This excited state facilitates rapid isomerization around the central double bond. Consequently, even if the starting material is the more thermodynamically stable trans-isomer, a photostationary state is established, continuously supplying the reactive cis-conformer.

Step 2: The 6π-Electrocyclization

Once formed, the excited cis-2-methylstilbene undergoes a 6π-electrocyclic ring closure, a pericyclic reaction governed by the Woodward-Hoffmann rules. This conrotatory cyclization forms a new sigma bond between the two ortho-carbons of the phenyl rings, resulting in a highly unstable intermediate: trans-4a,4b-dihydrophenanthrene (DHP). This DHP intermediate is fleeting and, in the absence of an oxidizing agent, will typically revert to the cis-stilbene.

Step 3: Oxidative Aromatization

The crucial final step is the irreversible trapping of the DHP intermediate through oxidation, which leads to the formation of the stable, aromatic phenanthrene ring system. This is most commonly achieved using an oxidizing agent like molecular iodine (I₂) or dissolved oxygen. The oxidant abstracts the two hydrogen atoms from the 4a and 4b positions of the DHP intermediate.

When iodine is used, it is reduced to hydroiodic acid (HI), a strong acid that can catalyze undesirable side reactions if not neutralized. The overall process can be summarized as follows:

-

DHP + I₂ → Phenanthrene + 2HI

The presence of the methyl group on the 2-position of the stilbene directs the cyclization. For ortho-substituted stilbenes, the reaction typically yields the 1-substituted phenanthrene. Therefore, this compound is expected to yield 1-methylphenanthrene.

The complete mechanistic pathway is illustrated below.

A Technical Guide to the Discovery and Synthetic Evolution of Methyl-Substituted Stilbenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbenes, a class of polyphenolic compounds, represent a privileged scaffold in medicinal chemistry and materials science. While natural stilbenes like resveratrol have been the subject of intense study, their clinical utility is often hampered by poor bioavailability and rapid metabolism. The strategic introduction of methyl groups onto the stilbene core has emerged as a critical chemical modification to overcome these limitations. Methylation enhances lipophilicity, improves metabolic stability, and can significantly modulate biological activity. This guide provides an in-depth exploration of the history and discovery of methyl-substituted stilbenes, tracing the evolution of synthetic methodologies from classical condensation reactions to modern, highly efficient transition-metal-catalyzed cross-couplings. We will examine the causal relationships between structure and activity, present detailed protocols for key synthetic transformations, and discuss the fundamental chemical properties that define this important class of molecules.

Introduction: The Stilbene Scaffold - From Natural Defense to Therapeutic Design

The history of stilbene chemistry begins not in the laboratory, but in nature. Stilbene (1,2-diphenylethylene) derivatives are plant secondary metabolites that function as phytoalexins, compounds produced in response to stress, infection, or UV radiation.[1][2] The parent compound, stilbene, was first identified in 1843 by Auguste Laurent, who named it for its lustrous, shining appearance (from the Greek stilbos, "I shine").[3] However, the therapeutic potential of this structural class came into focus much later with the isolation of resveratrol (trans-3,5,4'-trihydroxystilbene) from the roots of the white hellebore in 1940.[4][5][6]

Resveratrol and other natural stilbenes exhibit a remarkable breadth of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.[1][7] Despite this promise, their journey from bench to bedside has been challenging. Hydroxylated stilbenes are susceptible to rapid metabolic degradation and exhibit low bioavailability, limiting their therapeutic efficacy.[8]

This challenge catalyzed the exploration of synthetic derivatives, with a particular focus on methylation. The methylation of hydroxyl groups to form methoxy substituents is a cornerstone of medicinal chemistry. This modification profoundly impacts a molecule's physicochemical properties by:

-

Increasing Lipophilicity: Enhancing the molecule's ability to cross cellular membranes.[8][9]

-

Improving Metabolic Stability: Masking the hydroxyl groups that are primary sites for enzymatic glucuronidation and sulfation.[8]

-

Modulating Biological Activity: Altering the molecule's binding affinity for specific biological targets.[10]

Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), a natural resveratrol analogue, stands as a prime example of these benefits, demonstrating significantly higher bioavailability and potent biological activity compared to its parent compound.[8][11] The pursuit of these enhanced derivatives has driven the development of a sophisticated synthetic arsenal, which this guide will explore in detail.

The Dawn of Synthesis: Foundational Methods for Stilbene Construction

The ability to chemically synthesize the stilbene backbone was a prerequisite for exploring its derivatives. Early methods, while foundational, often lacked the efficiency, selectivity, and functional group tolerance of modern techniques.

The Perkin Condensation

Developed by William Henry Perkin, this reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[12][13] While primarily used to generate cinnamic acids, subsequent decarboxylation can yield stilbenes.[14][15] The reaction provided one of the earliest entries into this class of compounds, though it often required harsh conditions (high temperatures) and had limited scope.[13]

The Wittig Reaction and its Progeny

The discovery of the Wittig reaction by Georg Wittig in 1954 was a watershed moment in alkene synthesis.[14][16] This method, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, offered a highly versatile and reliable route to the stilbene core.[17] The general workflow involves the preparation of a benzyltriphenylphosphonium salt, deprotonation to form the reactive ylide, and subsequent condensation with a substituted benzaldehyde.[16]

A significant refinement came with the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes more nucleophilic phosphonate-stabilized carbanions.[14] A key advantage of the HWE reaction is its tendency to produce the thermodynamically more stable (E)-stilbene isomer with high selectivity, and the water-soluble phosphate byproduct is more easily removed than the triphenylphosphine oxide generated in the Wittig reaction.[14][18]

Caption: General workflow for stilbene synthesis via the Wittig and HWE reactions.

The Age of Catalysis: Modern, Efficient Routes to Substituted Stilbenes

The advent of transition-metal catalysis revolutionized organic synthesis, and stilbene construction was no exception. Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki, provide powerful tools for forming the crucial C-C double bond with exceptional control and broad functional group compatibility.[19]

The Mizoroki-Heck Reaction

First reported independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, the Heck reaction couples an unsaturated halide (e.g., an aryl bromide or iodide) with an alkene (e.g., styrene) in the presence of a palladium catalyst and a base.[19] This method is a cornerstone of modern stilbene synthesis, allowing for the direct arylation of a vinyl group.[18][20] Its catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene coordination, migratory insertion, and β-hydride elimination to release the stilbene product and regenerate the active catalyst.[19]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is another powerhouse of C-C bond formation, coupling an organoboron compound (like a boronic acid or ester) with an organohalide. For stilbene synthesis, this typically involves reacting a vinylboronic acid with an aryl halide or an arylboronic acid with a vinyl halide.[21][22] A significant advantage of the Suzuki reaction is its stereospecificity; the geometry of the starting vinyl partner is retained in the final stilbene product, making it an excellent choice for the synthesis of pure (E)-stilbenes.[21][22]

Caption: Conceptual comparison of the Heck and Suzuki reactions for stilbene synthesis.

Comparison of Key Synthetic Methods

The choice of synthetic route depends on factors such as starting material availability, desired stereochemistry, and functional group tolerance.

| Method | Starting Materials | Stereoselectivity | Key Advantages | Key Disadvantages |

| Wittig Reaction | Benzylphosphonium salt, Benzaldehyde | Often low; yields E/Z mixtures[17] | Highly versatile, broad scope.[14][17] | Stoichiometric phosphine oxide byproduct can complicate purification.[14] |

| HWE Reaction | Benzylphosphonate ester, Benzaldehyde | High (typically >90% E-isomer) | Excellent E-selectivity; water-soluble phosphate byproduct is easily removed.[14][18] | Requires synthesis of the phosphonate ester. |

| Heck Reaction | Aryl halide, Styrene derivative | High (typically trans product) | Excellent functional group tolerance; convergent.[19][20] | Can require high temperatures; regioselectivity can be an issue with some substrates. |

| Suzuki Coupling | Aryl halide, Vinylboronic acid (or vice versa) | Excellent (stereoretentive)[21][22] | Mild reaction conditions; stereospecificity; commercially available boronic acids.[22] | Requires synthesis of boronic acid/ester if not available. |

Methyl-Substituted Stilbenes: Enhancing Nature's Blueprint

The rationale for methylating stilbenes is rooted in fundamental principles of pharmacokinetics and pharmacodynamics. The addition of methoxy groups serves to "protect" the phenolic hydroxyls from phase II metabolic enzymes, thereby increasing the compound's half-life and bioavailability.[8] This structural modification also increases lipophilicity, which can lead to better absorption and distribution in the body.[9]

Structure-Activity Relationships (SAR)

Research into methyl-substituted stilbenes has revealed clear structure-activity relationships. For instance, 3,4',5-Tri-O-methyl resveratrol was found to be significantly more potent than resveratrol in inhibiting certain cytochrome P450 enzymes and inducing quinone reductase activity, key markers for cancer chemoprevention.[10] Furthermore, this fully methylated derivative displayed pure anti-estrogenic activity, in contrast to resveratrol's mixed agonist/antagonist profile.[10] Studies have shown that methylated stilbenes can exhibit potent antitumor activity by downregulating critical signaling pathways, such as the PI3K-AKT pathway in breast cancer models.[23]

Biological Activity of Key Methylated Stilbenes

| Compound | Structure | Key Biological Activities |

| Pterostilbene | 3,5-dimethoxy-4'-hydroxystilbene | Potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects; higher bioavailability than resveratrol.[11] |

| 3,4',5-Trimethoxystilbene | 3,4',5-trimethoxy-trans-stilbene | Potent inhibitor of tubulin polymerization and cancer cell growth; potent inducer of phase II detoxifying enzymes.[10][23] |

| Isorhapontigenin | 3'-hydroxy-3,4',5-trimethoxystilbene | Shows anti-inflammatory effects by inhibiting nitric oxide production in macrophages.[24] |

Key Experimental Protocols

The following protocols are representative examples for the synthesis of methyl-substituted stilbenes, illustrating the practical application of the methodologies discussed.

Protocol 1: Synthesis of (E)-3,5-Dimethoxystilbene via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of a dimethoxy-substituted stilbene using the E-selective HWE reaction.

Step 1: Synthesis of Diethyl (3,5-dimethoxybenzyl)phosphonate

-

To a round-bottom flask, add 3,5-dimethoxybenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).

-

Heat the mixture at 120-130 °C under a nitrogen atmosphere for 4-6 hours (Arbuzov reaction).

-

Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the phosphonate ester as a colorless oil.

Step 2: HWE Olefination

-

In a flame-dried, three-neck flask under nitrogen, dissolve the diethyl (3,5-dimethoxybenzyl)phosphonate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting ylide solution back to 0 °C and add benzaldehyde (1.05 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from ethanol or by column chromatography to afford pure (E)-3,5-dimethoxystilbene.[14][18]

Protocol 2: Synthesis of a Methyl-Substituted (E)-Stilbene via Suzuki-Miyaura Coupling

This protocol provides a stereocontrolled route to an (E)-stilbene derivative.[21][22][25]

Materials:

-

(E)-2-phenylethenylboronic acid pinacol ester (1.0 eq)

-

Substituted aryl bromide (e.g., 4-bromoanisole, 1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., aqueous 2M Na₂CO₃, 3.0 eq)

-

Solvent (e.g., 1,2-dimethoxyethane (DME) or toluene/ethanol/water mixture)

Procedure:

-

To a Schlenk flask, add the aryl bromide, the vinylboronic acid pinacol ester, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent, followed by the degassed aqueous base solution via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the pure (E)-stilbene derivative.[21][22]

Beyond Synthesis: Key Chemical Properties of the Stilbene Core

The stilbene scaffold possesses a rich photochemistry, a property that is fundamental to its character and has applications in materials science.

-

Photoisomerization: The central double bond of stilbenes allows for geometric isomers, cis (Z) and trans (E). Upon irradiation with UV light, the more stable trans isomer can be converted to the cis isomer, and vice versa, until a photostationary state is reached.[26][27] This reversible process is a classic example of photochemical dynamics.

-

Photocyclization: In the absence of oxygen, the cis-stilbene isomer can undergo an intramolecular 6π-electrocyclization upon irradiation to form an unstable trans-4a,4b-dihydrophenanthrene intermediate.[28] In the presence of an oxidizing agent (like oxygen or iodine), this intermediate is irreversibly converted to the aromatic phenanthrene core.[28][29] This reaction, often called the Mallory reaction, is a powerful method for synthesizing complex polycyclic aromatic systems.[28]

Caption: Key photochemical transformations of the stilbene scaffold.

Conclusion and Future Outlook

The journey of methyl-substituted stilbenes from natural curiosities to highly valued therapeutic leads showcases the power of chemical synthesis to refine and enhance nature's templates. The historical progression from classical condensation reactions to modern palladium-catalyzed couplings has provided researchers with unparalleled control over the synthesis of these molecules, enabling systematic exploration of their structure-activity relationships. Methylation has proven to be a robust strategy for improving the drug-like properties of the stilbene scaffold, boosting bioavailability and metabolic stability.

Future research will likely focus on developing even more efficient and sustainable catalytic systems, perhaps utilizing earth-abundant metals or photocatalysis.[30] The continued exploration of novel substitution patterns on the stilbene core will undoubtedly uncover new derivatives with unique biological activities, further solidifying the stilbene scaffold as a truly privileged structure in the ongoing quest for new medicines and materials.

References

-

Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. Retrieved from [Link]

-

Grau, S., et al. (2023). Resveratrol derivatives: Synthesis and their biological activities. European Journal of Medicinal Chemistry, 246, 114953. Retrieved from [Link]

-

Various Authors. (2015). Synthetic Resveratrol Derivatives and Their Biological Activities: A Review. Scientific Research Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Rau, H. H., & Werner, N. S. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 28(16), 2693–2696. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES. Retrieved from [Link]

-

Saddique, F. A., et al. (2021). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 11(32), 19566-19598. Retrieved from [Link]

-

Li, Y., et al. (2023). Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases. Frontiers in Pharmacology, 14, 1289133. Retrieved from [Link]

-

Majkowska-Pilip, A., et al. (2022). More Than Resveratrol: New Insights into Stilbene-Based Compounds. International Journal of Molecular Sciences, 23(19), 11929. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

-

Rau, H. H., & Werner, N. S. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 28(16), 2693–2696. Retrieved from [Link]

-

Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

-

Kim, S. Y., et al. (2021). Biosynthesis of resveratrol derivatives and evaluation of their anti-inflammatory activity. Applied Biological Chemistry, 64(1), 1-8. Retrieved from [Link]

-

Evrard, F., et al. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Coordination Chemistry Reviews, 248(21-24), 2363-2378. Retrieved from [Link]

-

Pacher, T., et al. (2009). Synthesis of Resveratrol Derivatives and In Vitro Screening for Potential Cancer Chemopreventive Activities. Journal of Medicinal Chemistry, 52(21), 6794-6805. Retrieved from [Link]

-

Grau, S., et al. (2023). Resveratrol derivatives: Synthesis and their biological activities. European Journal of Medicinal Chemistry, 246, 114953. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Perkin Reaction. Retrieved from [Link]

-

Santos, A. C. A., et al. (2022). E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. Molecules, 27(19), 6249. Retrieved from [Link]

-

Shafiq, N., et al. (2025). A Comprehensive Review on History, Sources, Biosynthesis, Chemical Synthesis and Applications of Stilbenes. Mini-Reviews in Organic Chemistry, 22(5). Retrieved from [Link]

-

Darses, S., et al. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers, 4(11), 2142-2146. Retrieved from [Link]

-

Shafiq, N., et al. (2025). A Comprehensive Review on History, Sources, Biosynthesis, Chemical Synthesis and Applications of Stilbenes. Mini-Reviews in Organic Chemistry, 22(5). Retrieved from [Link]

-

Baroudi, A., et al. (2011). Room-Temperature and Transition-Metal-Free Mizoroki–Heck-type Reaction. Synthesis of E-Stilbenes by Photoinduced C–H Functionalization. The Journal of Organic Chemistry, 76(5), 1279-1289. Retrieved from [Link]

-

UCL Discovery. (2021). Syntheses of Combretastatin A-4 and Related Stilbenes by Using Aqueous Conditions. Retrieved from [Link]

-

Saltiel, J., et al. (2018). Photochemistry of the Stilbenes in Methanol. Trapping the Common Phantom Singlet State. The Journal of Physical Chemistry A, 122(29), 6089-6099. Retrieved from [Link]

-

Ross, C., et al. (2022). Microwave-assisted synthesis of (E)-stilbene by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Utah Conference on Undergraduate Research. Retrieved from [Link]

-

Moore, W. M., et al. (1961). The Photochemical Conversion of Stilbene to Phenanthrene. The Nature of the Intermediate. Journal of the American Chemical Society, 83(13), 2789-2793. Retrieved from [Link]

-

Laarhoven, W. H., et al. (1983). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. Retrieved from [Link]

-

Sinkkonen, J., et al. (2018). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 23(10), 2636. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of stilbenes with documented biological activity. Retrieved from [Link]

-

ResearchGate. (2025). A Comprehensive Review on History, Sources, Biosynthesis, Chemical Synthesis and Applications of Stilbenes. Retrieved from [Link]

-

Wikipedia. (n.d.). (E)-Stilbene. Retrieved from [Link]

-

Gholampour, N., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry. Retrieved from [Link]

-

Singh, R., et al. (2024). Stilbenes: a journey from folklore to pharmaceutical innovation. Archives of Pharmacal Research, 47(4), 295-312. Retrieved from [Link]

-

Wagner, F., et al. (2018). Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[17][19] H-shift isomers. Chemical Science, 9(16), 3911-3917. Retrieved from [Link]

-

Singh, R., et al. (2024). Stilbenes: a journey from folklore to pharmaceutical innovation. Archives of Pharmacal Research, 47(4), 295-312. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2021). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Retrieved from [Link]

-

Jung, J. C., et al. (2007). Design, synthesis, and discovery of stilbene derivatives based on lithospermic acid B as potent protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4937-4941. Retrieved from [Link]

-

ResearchGate. (2022). Current knowledge on selected stilbenes and their promising applications. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Stilbenes: a journey from folklore to pharmaceutical innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Resveratrol Derivatives and In Vitro Screening for Potential Cancer Chemopreventive Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases [frontiersin.org]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 18. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. orbi.uliege.be [orbi.uliege.be]

- 21. Sci-Hub. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction / Bioorganic & Medicinal Chemistry Letters, 2018 [sci-hub.box]

- 22. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Microwave-assisted synthesis of (E)-stilbene by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction [ucur.org]

- 26. Photochemistry of the Stilbenes in Methanol. Trapping the Common Phantom Singlet State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots | MDPI [mdpi.com]

- 28. organicreactions.org [organicreactions.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

The Solubility Profile of 2-Methylstilbene: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 2-Methylstilbene in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository to offer a foundational understanding of the principles governing solubility and provide actionable protocols for its experimental determination.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in a vast array of scientific disciplines. In pharmaceutical development, the aqueous solubility of a drug candidate profoundly influences its bioavailability and therapeutic efficacy.[1] For synthetic chemists, understanding solubility is paramount for reaction setup, purification, and product formulation. This guide focuses on this compound, a derivative of stilbene, a class of compounds investigated for their potential applications in materials science and medicinal chemistry.[2] An accurate understanding of its solubility is essential for facilitating its use in these research areas.

Theoretical Framework: What Governs the Solubility of this compound?

The solubility of an organic compound like this compound is dictated by the principle of "like dissolves like."[3] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a largely non-polar molecule, its solubility behavior is primarily influenced by the following factors:

-

Molecular Structure: this compound consists of two phenyl rings linked by an ethene bridge, with a methyl group attached to one of the phenyl rings. This structure is predominantly composed of carbon-carbon and carbon-hydrogen bonds, resulting in a non-polar character.

-

Intermolecular Forces: The primary intermolecular forces at play in this compound are London dispersion forces. For it to dissolve, the energy required to break the intermolecular forces between this compound molecules in its solid lattice and the forces between solvent molecules must be compensated by the energy released upon the formation of new interactions between this compound and solvent molecules.

-

Solvent Polarity: Non-polar solvents, such as toluene and hexane, readily solvate this compound due to the favorable dispersion force interactions. Conversely, highly polar solvents like water are poor solvents for this compound because the strong hydrogen bonding network between water molecules is not sufficiently disrupted and replaced by weaker interactions with the non-polar solute. Alcohols, possessing both polar (hydroxyl group) and non-polar (alkyl chain) regions, exhibit intermediate behavior.

The interplay of these factors can be visualized through the following logical relationship:

Caption: Factors influencing the solubility of this compound.

Quantitative and Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, a qualitative assessment based on its chemical structure and data for the parent compound, trans-stilbene, can be made. Trans-stilbene is highly soluble in organic solvents.[4] The addition of a methyl group in this compound is expected to slightly increase its lipophilicity and non-polar character, suggesting a similar or slightly enhanced solubility in non-polar solvents compared to trans-stilbene.

For comparative purposes, the following table summarizes the experimental mole fraction solubilities of trans-stilbene in various organic solvents at 25.0 °C. This data serves as a valuable proxy for estimating the solubility behavior of this compound.

| Solvent | Solvent Type | Mole Fraction Solubility of trans-Stilbene (x₁) at 25°C[5] |

| n-Hexane | Non-polar | 0.00456 |

| n-Heptane | Non-polar | 0.00532 |

| n-Octane | Non-polar | 0.00618 |

| Cyclohexane | Non-polar | 0.00588 |

| Toluene | Non-polar, Aromatic | Data not available in this source |

| Benzene | Non-polar, Aromatic | Data not available in this source |

| Dichloromethane | Polar Aprotic | Data not available in this source |

| Chloroform | Polar Aprotic | Data not available in this source |

| Acetone | Polar Aprotic | Data not available in this source |

| Ethyl Acetate | Polar Aprotic | Data not available in this source |

| Methanol | Polar Protic | Data not available in this source, but generally low |

| Ethanol | Polar Protic | Data not available in this source, but generally low |

| Water | Polar Protic | Insoluble |

Qualitative Solubility of this compound:

-

High Solubility: Expected in non-polar solvents such as hexane, heptane, toluene, and benzene, as well as in chlorinated solvents like dichloromethane and chloroform.

-

Moderate to Low Solubility: Expected in moderately polar aprotic solvents like acetone and ethyl acetate.

-

Low to Very Low Solubility: Expected in polar protic solvents such as methanol and ethanol.

-

Insoluble: In water.

Computational Prediction of Solubility

In the absence of extensive experimental data, computational models offer a powerful tool for estimating the solubility of molecules.[6][7] Quantitative Structure-Property Relationship (QSPR) models, for instance, develop mathematical relationships between a molecule's structural features (descriptors) and its physicochemical properties, including solubility.[8] Modern machine learning and deep learning approaches are also being increasingly utilized for accurate solubility prediction.[9][10][11] These models can provide valuable insights during the early stages of research and development, guiding solvent selection and experimental design.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[12][13] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Detailed Step-by-Step Protocol

This protocol outlines the procedure for determining the thermodynamic equilibrium solubility of this compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom. The exact amount will depend on the expected solubility.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed (e.g., 150-200 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[14] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, which could otherwise dissolve during subsequent dilution steps and lead to an overestimation of solubility, either:

-

Centrifuge the samples at a high speed.

-

Filter an aliquot of the supernatant through a syringe filter compatible with the solvent.

-

-

-

Sample Analysis:

-

Carefully transfer a known volume of the clear supernatant to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Conclusion